Ridazolol

Vue d'ensemble

Description

- Il a été étudié dans les années 1980 et 1990 pour ses effets sur la maladie coronarienne et l'hypertension artérielle essentielle (hypertension).

- Il est à noter que le this compound n'est actuellement commercialisé nulle part dans le monde .

Ridazolol: est un antagoniste des récepteurs bêta-adrénergiques.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles du ridazolol ne sont pas largement documentées.

- Les méthodes de production industrielle restent rares en raison de sa disponibilité commerciale limitée.

Analyse Des Réactions Chimiques

- Le ridazolol subit probablement diverses réactions chimiques, mais des études détaillées font défaut.

- Les réactions courantes pourraient inclure l'oxydation, la réduction et la substitution.

- Malheureusement, les réactifs et les conditions spécifiques ne sont pas bien documentés.

- Les principaux produits formés à partir de ces réactions restent inexplorés.

Applications de la recherche scientifique

- Les applications du this compound s'étendent à plusieurs domaines:

Cardiologie: Investigué pour ses effets sur la maladie coronarienne.

Hypertension: Exploré comme traitement potentiel de l'hypertension essentielle.

Chimie et biologie: Ses interactions avec les récepteurs bêta-adrénergiques sont d'intérêt.

Médecine: Bien qu'il ne soit pas largement utilisé, il a été étudié dans des contextes cliniques.

Industrie: Des informations limitées existent concernant les applications industrielles.

Mécanisme d'action

- Le this compound antagonise de manière compétitive les récepteurs bêta-1 adrénergiques (β1AR).

- Il présente une activité sympathomimétique intrinsèque (ISA) modérée.

- Les cibles moléculaires et les voies exactes impliquées restent à éclaircir complètement.

Applications De Recherche Scientifique

- Ridazolol’s applications span several fields:

Cardiology: Investigated for its effects on coronary heart disease.

Hypertension: Explored as a potential treatment for essential hypertension.

Chemistry and Biology: Its interactions with beta-adrenergic receptors are of interest.

Medicine: Although not widely used, it has been studied in clinical contexts.

Industry: Limited information exists regarding industrial applications.

Mécanisme D'action

- Ridazolol competitively antagonizes beta-1 adrenergic receptors (β1AR).

- It exhibits moderate intrinsic sympathomimetic activity (ISA).

- The exact molecular targets and pathways involved remain to be fully elucidated.

Comparaison Avec Des Composés Similaires

- Malheureusement, les comparaisons détaillées avec des composés similaires sont rares.

- La particularité du ridazolol réside dans son profil pharmacologique spécifique.

- Des composés similaires ne sont pas explicitement répertoriés dans la littérature disponible.

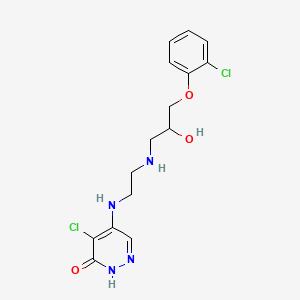

Propriétés

IUPAC Name |

5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWABVCZFXKHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024674 | |

| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83395-21-5 | |

| Record name | Ridazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83395-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ridazolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

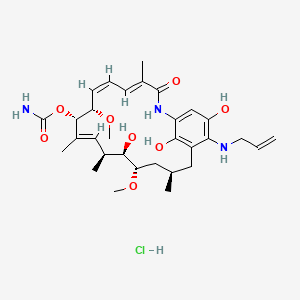

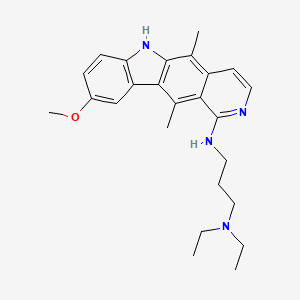

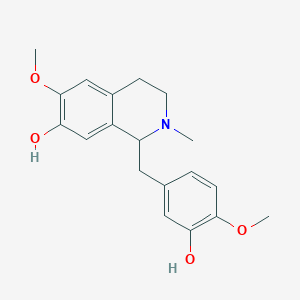

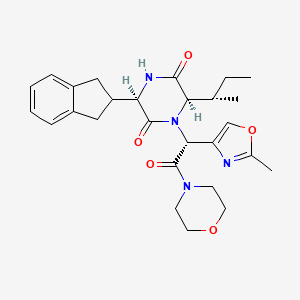

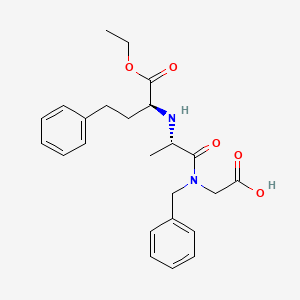

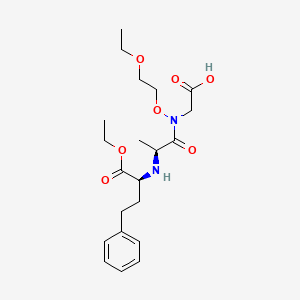

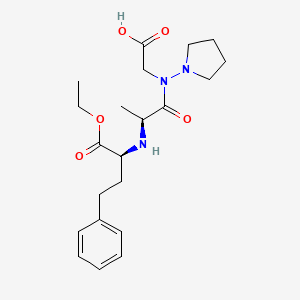

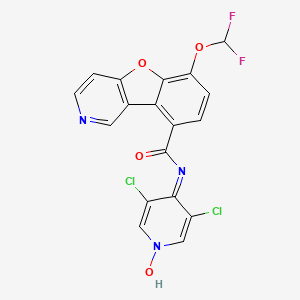

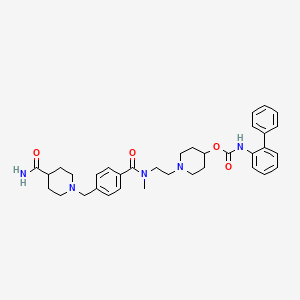

Feasible Synthetic Routes

Q1: How does Ridazolol interact with its target and what are the downstream effects?

A1: this compound is a β-adrenergic receptor blocker, meaning it binds to β-adrenergic receptors and prevents the binding of endogenous ligands like adrenaline and noradrenaline. [] This blockade leads to a decrease in heart rate and blood pressure. [, ] Additionally, this compound demonstrates antianginal effects by reducing ischemic ST-segment depression, likely through a combination of reduced cardiac workload and potential vasodilatory properties. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided abstracts do not delve into specific SAR studies, they highlight that this compound's efficacy is dose-dependent. Doses of 20mg, 40mg, and 80mg showed significant antianginal and antihypertensive effects compared to 10mg, which did not reach statistical significance. [] This suggests that modifications impacting its binding affinity to β-adrenergic receptors or its pharmacokinetic properties could influence its potency.

Q3: What does the research indicate about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A3: Studies using Holter-ECG monitoring in healthy volunteers suggest that this compound has a duration of action exceeding 12 hours, potentially extending up to 16 hours. [] This prolonged effect on heart rate reduction aligns with its clinical use in managing hypertension and angina. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q4: Has this compound demonstrated efficacy in in vitro or in vivo models?

A4: While the provided abstracts do not detail specific in vitro studies, research in patients with dilated cardiomyopathy (DCM) reveals the in vivo effects of this compound. [, ] These studies demonstrate that this compound, both alone and in combination with the vasodilator molsidomine, improves hemodynamic parameters in DCM patients without negatively impacting left ventricular function. [, ]

Q5: What analytical methods have been used to study this compound?

A5: The research utilizes various methods to assess this compound's effects. These include:

- Exercise-ECG: To evaluate antianginal efficacy by measuring ST-segment depression. []

- Holter-ECG: For continuous heart rate monitoring to determine the duration of action. []

- Hemodynamic monitoring: Using a balloon-tipped pulmonary artery catheter to assess parameters like blood pressure, heart rate, and pulmonary capillary wedge pressure. [, ]

- Radionuclide ventriculography: To evaluate left ventricular function, specifically ejection fraction. []

- Urinary sulfatoxymelatonin measurement: To assess the impact on melatonin secretion. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.